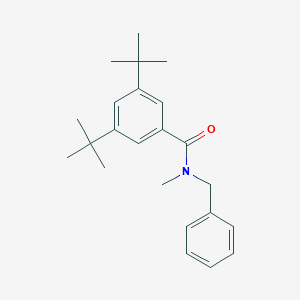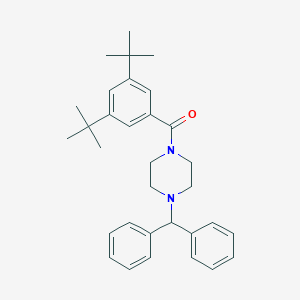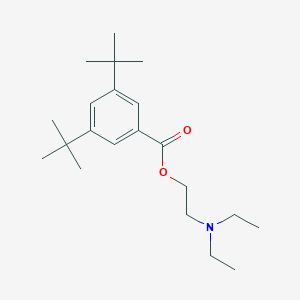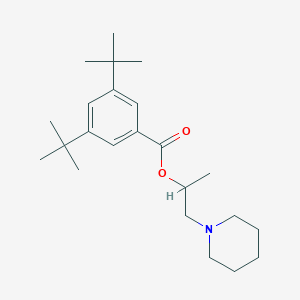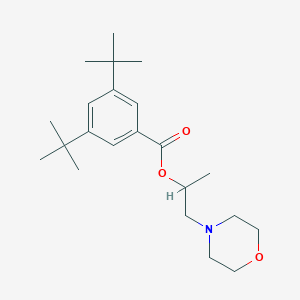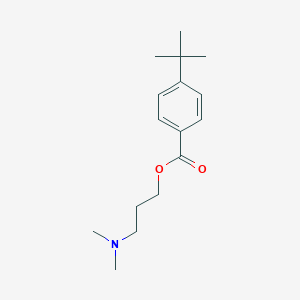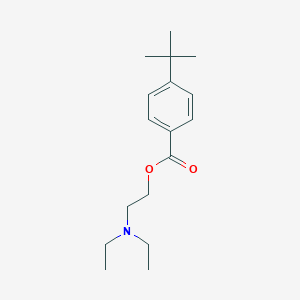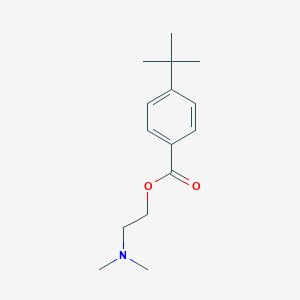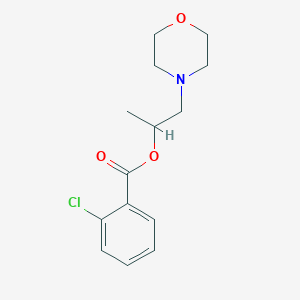
1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as MPBC. The compound has gained popularity due to its unique chemical properties and potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of MPBC is not well understood. However, it is believed to interact with specific enzymes and proteins in biological systems, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
MPBC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to possess anti-inflammatory properties. MPBC has also been shown to inhibit the activity of specific enzymes in biological systems, leading to changes in cellular metabolism and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBC has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it an attractive option for researchers. MPBC is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, MPBC has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the use of MPBC in scientific research. One potential application is the development of new anticancer agents based on the structure of MPBC. MPBC could also be used as a tool for studying specific enzymes and proteins in biological systems. Additionally, the fluorescent properties of MPBC could be used for imaging applications in biological systems.
In conclusion, 1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate is a chemical compound with potential applications in various fields of scientific research. Its unique chemical properties and potential applications make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of MPBC and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of MPBC involves the reaction of 2-chlorobenzoic acid with morpholine and 2-bromo-1-phenylpropan-1-ol. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure MPBC.
Aplicaciones Científicas De Investigación
MPBC has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various bioactive compounds, including anticancer agents, antifungal agents, and anti-inflammatory agents. MPBC has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Fórmula molecular |
C14H18ClNO3 |
|---|---|
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
1-morpholin-4-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3 |
Clave InChI |
YOPXUJJEKFGVQW-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



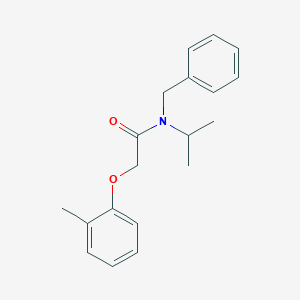
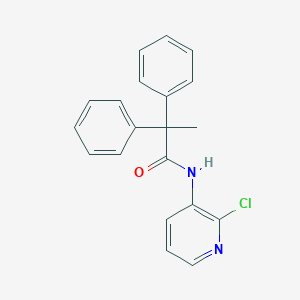
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)
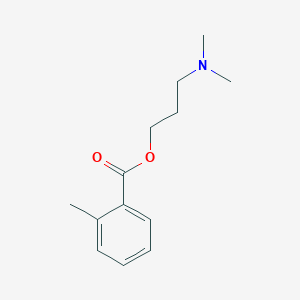
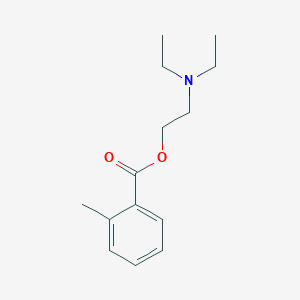
![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)
